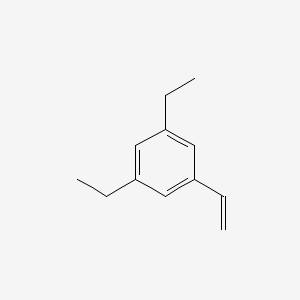
1-Ethenyl-3,5-diethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethenyl-3,5-diethylbenzene can be synthesized through several methods, including:
Alkylation of Benzene: The initial step involves the alkylation of benzene with ethylene to produce ethylbenzene. Further alkylation with ethylene yields diethylbenzene.
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with ethyl and ethenyl groups using electrophilic reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the use of shape-selective zeolite catalysts to achieve high selectivity for the desired isomer. The process includes the alkylation of benzene followed by dehydrogenation .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-3,5-diethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to ethyl-substituted benzene derivatives.
Substitution: Introduction of various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-3,5-diethylbenzene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-ethenyl-3,5-diethylbenzene involves its interaction with various molecular targets and pathways. The ethenyl group allows for polymerization reactions, while the benzene ring can undergo electrophilic aromatic substitution. These reactions enable the compound to form complex structures and materials .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Diethylbenzene
- 1,3-Diethylbenzene
- 1,4-Diethylbenzene
- 1-Ethenyl-3-ethyl-5-ethynylbenzene
Comparison: 1-Ethenyl-3,5-diethylbenzene is unique due to the presence of both ethenyl and ethyl groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
46117-55-9 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1-ethenyl-3,5-diethylbenzene |
InChI |
InChI=1S/C12H16/c1-4-10-7-11(5-2)9-12(6-3)8-10/h4,7-9H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
HVOKBODBWQEEGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)C=C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(3-cyclohexyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B14149099.png)
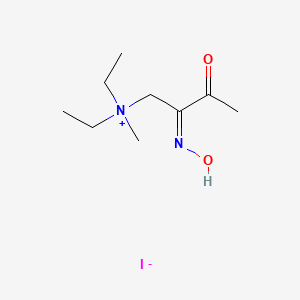
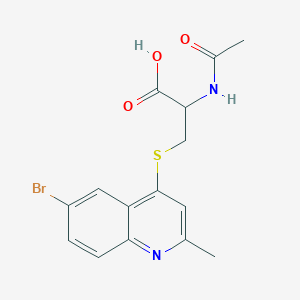

![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14149137.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B14149145.png)
![3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14149154.png)
![N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline](/img/structure/B14149155.png)

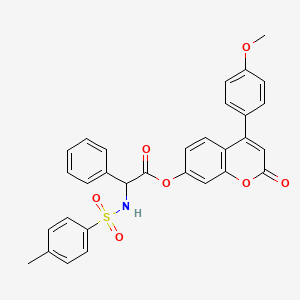
![N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine](/img/structure/B14149168.png)
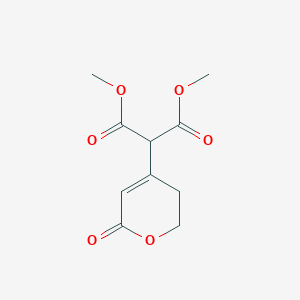
![N-[3-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B14149189.png)

